molecular formula NH4C6H2N3O7<br>C6H6N4O7 B094429 Ammonium picrate CAS No. 131-74-8

Ammonium picrate

Cat. No.: B094429
CAS No.: 131-74-8
M. Wt: 246.13 g/mol
InChI Key: PADMMUFPGNGRGI-UHFFFAOYSA-N
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Description

Ammonium picrate, also known as ammonium 2,4,6-trinitrophenolate, is a chemical compound with the formula ( \text{C}_6\text{H}_3(\text{NO}_2)_3\text{ONH}_4 ). It is a salt formed by the reaction of picric acid (2,4,6-trinitrophenol) with ammonia. Historically, this compound has been used as an explosive, particularly in military applications due to its stability and insensitivity to shock .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium picrate is synthesized by neutralizing picric acid with ammonia. The reaction can be represented as follows: [ \text{C}_6\text{H}_3(\text{NO}_2)_3\text{OH} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_3\text{ONH}_4 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure the complete neutralization of picric acid. The process typically involves dissolving picric acid in water and then adding an aqueous solution of ammonia. The resulting this compound precipitates out of the solution and is collected by filtration .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is relatively stable compared to other nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of picramic acid.

    Substitution: The nitro groups in this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium sulfite.

    Substitution: Nucleophiles such as hydroxide ions.

Major Products:

Scientific Research Applications

Ammonium picrate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of ammonium picrate as an explosive involves its decomposition upon detonation, releasing a large amount of energy. The molecular targets and pathways involved in its explosive properties are related to the rapid decomposition of the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water .

Comparison with Similar Compounds

    Picric Acid (2,4,6-Trinitrophenol): The parent compound of ammonium picrate, used in the synthesis of various picrate salts.

    Trinitrotoluene (TNT): Another nitro compound used as an explosive, known for its stability and high energy release.

    Ammonium Nitrate: Commonly used in explosives and fertilizers, known for its oxidizing properties.

Uniqueness of this compound: this compound is unique due to its stability and insensitivity to shock compared to other explosives like trinitrotoluene. This makes it particularly useful in military applications where stability is crucial .

Properties

IUPAC Name

azanium;2,4,6-trinitrophenolate
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InChI

InChI=1S/C6H3N3O7.H3N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;1H3
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InChI Key

PADMMUFPGNGRGI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]
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Molecular Formula

C6H2N3O7.NH4, NH4(C6H2N3O7), NH4C6H2N3O7, C6H6N4O7
Record name AMMONIUM PICRATE, WETTED WITH NOT LESS THAN 10% WATER
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Related CAS

88-89-1 (Parent)
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DSSTOX Substance ID

DTXSID50872815
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Molecular Weight

246.13 g/mol
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Physical Description

Ammonium picrate, wetted with not less than 10% water appears as a slurry or sludge of yellow crystals in water. Will burn, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion., Ammonium picrate, [dry] appears as a yellow crystalline solid. Produces toxic oxides of nitrogen during decomposition. Easily ignited and burns vigorously. May explode under prolonged exposure to fire or heat. The primary hazard is the blast effect of instantaneous explosion and not from flying projectiles and fragments., Bright yellow crystals; [Merck Index], RED OR YELLOW CRYSTALS.
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Solubility

Slightly soluble in alcohol, In water, 1 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.1
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Density

1.719 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.72, 1.72 g/cm³
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Color/Form

Bright yellow scales or orthorhombic crystals; "red modification" is not a distinct polymorph, but a slightly contaminated form of the yellow salt.

CAS No.

131-74-8
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Melting Point

Decomposes
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Synthesis routes and methods

Procedure details

A slurry of picric acid (2.29 g, 0.01 mol ) and urea (1.80 g, 0.03 mol) in sulfolane (2 mL) is heated (167° C.) in a closed pressure vessel for 23 h. 13C-NMR analysis indicates quantitative conversion to picramide and cyanuric acid. Under the same conditions, ammonium picrate (2.46 g, 0.01 mol) and urea (1.80 g, 0.03 mol) in sulfolane (2 mL) gave a complete conversion to picramide and cyanuric acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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